Graveoline Graveoline Graveoline is a member of quinolines.
Graveoline is a natural product found in Lunasia amara, Haplophyllum griffithianum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 485-61-0
VCID: VC20775534
InChI: InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3
SMILES: CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

Graveoline

CAS No.: 485-61-0

VCID: VC20775534

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

Purity: 96 % (TLC, mass spectrometry)

* For research use only. Not for human or veterinary use.

Graveoline - 485-61-0

Description

Molecular Formula and Weight

  • Molecular Formula: C17_{17}
    H13_{13}
    N O3_3

  • Molecular Weight: 279.29 g/mol

Structural Representation

Graveoline can be represented structurally as follows:

Structure TypeRepresentation
2D Structure2D Structure
3D StructureInteractive model available on PubChem

Synonyms

Graveoline is also known by several other names:

  • 2-(benzo[d] dioxol-5-yl)-1-methylquinolin-4(1H)-one

  • Graveolin

  • Rutamine

Biological Activities

Graveoline exhibits a range of biological activities that have garnered interest in pharmacological research:

Hepatoprotective Effects

Recent studies have demonstrated that graveoline can attenuate acute liver injury by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and enhancing anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). The compound operates through the JAK1/STAT3 signaling pathway, which is crucial in liver inflammation responses .

Anticancer Potential

Graveoline has been identified as an apoptosis and autophagy inducer in skin melanoma cancer cells. Its ability to modulate cellular mechanisms makes it a candidate for further exploration in cancer therapeutics .

Pharmacological Studies

The following table summarizes key findings from various studies on graveoline's pharmacological effects:

Study FocusFindings
Hepatoprotective ActivityGraveoline reduced alanine transaminase and aspartate transaminase levels in liver injury models
KRAS InteractionExhibited binding properties that could disrupt KRAS signaling pathways associated with cancer
AChE InhibitionAnalog compounds showed selective inhibition against AChE with IC$$
_{50}$$ values indicating strong activity

Toxicity and Safety Profile

Graveoline has a reported LD50 value of approximately 363.5 mg/kg in mice, indicating moderate toxicity levels that necessitate careful handling in research applications .

CAS No. 485-61-0
Product Name Graveoline
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one
Standard InChI InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3
Standard InChIKey COBBNRKBTCBWQP-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Canonical SMILES CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Melting Point 205 - 205.5 °C
Physical Description Solid
Purity 96 % (TLC, mass spectrometry)
Synonyms 4(1H)-Quinolone,1-methyl-2-[3,4-(methylenedioxy)phenyl]- (6CI,7CI,8CI)
Reference - Ishmukamedov et al., /Foliosine influence on respiratory zones of reticular formation of caudal part of the brain./ Pharmacology of alkaloids and glycosides. (1967) Tashkent p. 26-29 (Russian). - Nasyrov et al., /EEG analysis of Foliosine alkaloid effect on the CNS./ Rpts. Acad. Sci. UzSSR 2:51-53 (1968) (Russian).
PubChem Compound 353825
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator